

# physicochemical properties of 3,4-Diamino-5-nitropyridine

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## Compound of Interest

Compound Name: 3,4-Diamino-5-nitropyridine

Cat. No.: B1273348

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An In-depth Technical Guide to the Physicochemical Properties of **3,4-Diamino-5-nitropyridine**

## Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2] Within this class, functionalized aminonitropyridines serve as exceptionally versatile precursors for synthesizing a wide array of complex heterocyclic systems.[1][2] **3,4-Diamino-5-nitropyridine**, a member of this family, embodies the synthetic potential conferred by its unique arrangement of electron-donating amino groups and a potent electron-withdrawing nitro group. This configuration creates a highly reactive and adaptable building block for drug discovery and materials science.

This guide provides a comprehensive technical overview of **3,4-Diamino-5-nitropyridine**. As specific experimental data for this exact isomer is not extensively documented in public literature, this document will establish its core chemical identity and then leverage data from closely related, well-characterized isomers. By providing a comparative analysis, this guide offers field-proven insights into its expected physicochemical properties, spectroscopic signatures, reactivity, and handling protocols, grounded in the established behavior of the aminonitropyridine class.

## Section 1: Core Profile of 3,4-Diamino-5-nitropyridine

The foundational identity of a chemical compound is established by its structure and basic molecular data. While extensive experimental characterization is sparse, the fundamental profile of **3,4-Diamino-5-nitropyridine** is well-defined.

Caption: Chemical structure of **3,4-Diamino-5-nitropyridine**.

Table 1: Fundamental Properties of **3,4-Diamino-5-nitropyridine**

Property	Value	Source
CAS Number	4318-68-7	[3]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	[3]
Molecular Weight	154.13 g/mol	[3][4]
Appearance	Expected to be a yellow crystalline solid, typical for nitropyridine derivatives.	Inferred

## Section 2: Physicochemical Properties - A Comparative Analysis

Properties such as melting point, solubility, and acidity (pKa) are critical in drug development, influencing a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of specific data for **3,4-Diamino-5-nitropyridine**, we can predict its behavior by examining related structures. The presence of two amino groups and a nitro group suggests strong intermolecular hydrogen bonding, which would likely result in a high melting point and moderate solubility in polar solvents.

Table 2: Comparative Physicochemical Data of Related Pyridine Derivatives

Compound	Molecular Weight (g/mol )	Melting Point (°C)	Solubility
3,4-Diaminopyridine	109.13	216-218	Soluble in water
2-Amino-5-nitropyridine	139.11	186-188	1.6 g/L in water
4-Amino-3-nitropyridine	139.11	Not specified	Not specified
3,4-Diamino-5-nitropyridine	154.13	Predicted: >200	Predicted: Low in non-polar, moderate in polar protic solvents

Analysis: The parent compound, 3,4-Diaminopyridine, has a high melting point due to hydrogen bonding between its amino groups. The addition of a nitro group, as seen in 2-Amino-5-nitropyridine, maintains a high melting point while slightly decreasing water solubility.[5] It is therefore logical to expect that **3,4-Diamino-5-nitropyridine**, with three functional groups capable of strong intermolecular interactions, will have a high melting point, likely exceeding 200°C, and limited but present solubility in polar solvents like water and ethanol.

## Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and purity assessment. The following sections describe the expected spectral signatures for **3,4-Diamino-5-nitropyridine**, supported by data from analogous compounds.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibration frequencies. For **3,4-Diamino-5-nitropyridine**, the spectrum is expected to be dominated by signals from the amino and nitro groups.

- N-H Stretching: Strong, broad bands are expected in the 3200-3500 cm<sup>-1</sup> region, corresponding to the symmetric and asymmetric stretching of the two primary amine groups.

- **N-O Stretching (Nitro Group):** Two strong, sharp peaks are characteristic of the nitro group: an asymmetric stretch typically around  $1500\text{-}1560\text{ cm}^{-1}$  and a symmetric stretch around  $1300\text{-}1360\text{ cm}^{-1}$ .
- **C=C and C=N Stretching:** Aromatic ring vibrations are expected in the  $1400\text{-}1620\text{ cm}^{-1}$  range.
- **N-H Bending:** Bending vibrations for the amino groups typically appear around  $1600\text{-}1650\text{ cm}^{-1}$ .

For comparison, the FT-IR spectrum of 2-amino-5-nitropyridine shows characteristic N-H stretches, C=C ring vibrations, and strong B-O stretches from its pentaborate salt form.<sup>[6]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- **$^1\text{H}$  NMR:** The pyridine ring of **3,4-Diamino-5-nitropyridine** has two protons.
  - **H2 and H6:** These two protons would appear as distinct signals in the aromatic region ( $\delta$  7.0-9.0 ppm). The proton at the C6 position, being adjacent to the nitrogen atom, is expected to be further downfield. The proton at C2, flanked by the ring nitrogen and an amino group, will also be in this region. Their coupling would result in doublet signals.
  - **-NH<sub>2</sub> Protons:** The four protons from the two amino groups would likely appear as two broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
- **$^{13}\text{C}$  NMR:** Five distinct signals are expected for the pyridine ring carbons. The carbon atoms attached to the nitro (C5) and amino groups (C3, C4) will show characteristic shifts due to the strong electron-withdrawing and -donating effects of these substituents. Data for the parent 3,4-Diaminopyridine shows carbon signals at specific ppm values which would be significantly shifted by the addition of the nitro group.<sup>[7]</sup>

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. Aromatic compounds with nitro and amino groups typically exhibit strong absorption bands. For instance, 2-Amino-5-

nitropyridine shows a significant absorption maximum, and its spectrum can be viewed in public databases.[8] **3,4-Diamino-5-nitropyridine** is expected to have a similar profile, with strong absorbance in the UV or visible range due to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions within the conjugated system.

## Mass Spectrometry (MS)

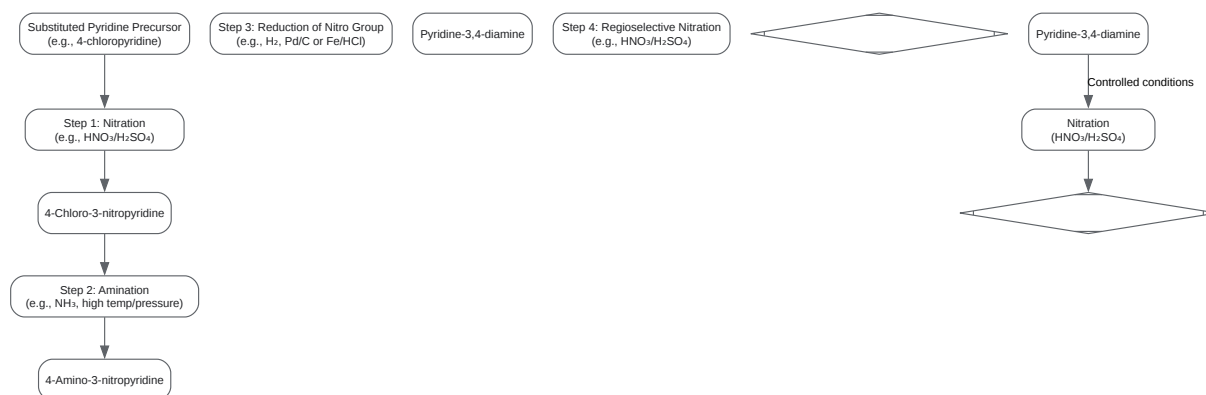
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. For **3,4-Diamino-5-nitropyridine**, high-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula  $C_5H_6N_4O_2$  (calculated monoisotopic mass: 154.0491 Da).[4] Common fragmentation pathways would likely involve the loss of the nitro group ( $NO_2$ ) or hydrocyanic acid (HCN).

## Section 4: Synthesis and Reactivity

### Plausible Synthetic Pathway

The synthesis of substituted pyridines often involves multi-step sequences starting from readily available precursors. A logical approach to **3,4-Diamino-5-nitropyridine** could involve the nitration of a diaminopyridine or the sequential functionalization of a simpler pyridine ring. One common strategy for producing diaminopyridines is the reduction of a corresponding aminonitropyridine.[9] A patent for the synthesis of the parent 3,4-diaminopyridine involves a three-step process starting from 4-methoxypyridine.[10]

A plausible, generalized workflow for synthesizing the target molecule is outlined below.



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Caption: A plausible synthetic route via nitration of a diamine precursor.

## Reactivity and Application as a Synthetic Intermediate

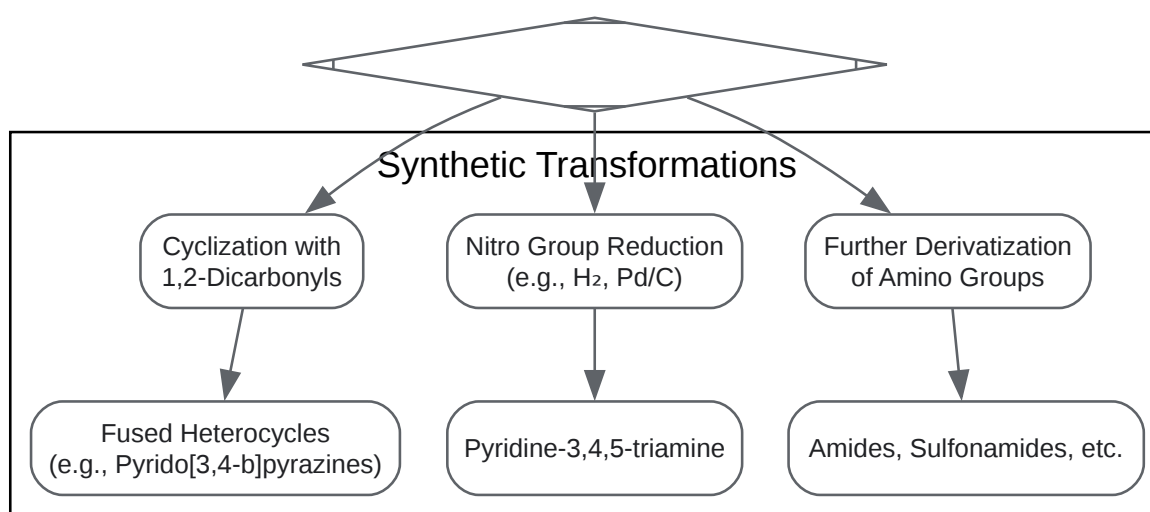
The utility of **3,4-Diamino-5-nitropyridine** stems from the distinct reactivity of its functional groups.

- **Nucleophilic Amino Groups:** The two adjacent amino groups are excellent nucleophiles and can readily participate in cyclization reactions. Condensation with 1,2-dicarbonyl compounds or their equivalents is a classic method to form fused heterocyclic systems like pyrido[3,4-b]pyrazines.
- **Activated Pyridine Ring:** The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution ( $S_NAr$ ),

particularly at positions ortho and para to the nitro group (C2, C4, and C6), should a suitable leaving group be present.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group, yielding a triaminopyridine. This triamine is a valuable precursor for constructing more complex fused heterocycles.

This trifecta of reactivity makes it a powerful building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.<sup>[11]</sup>



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Caption: Key reactive pathways for **3,4-Diamino-5-nitropyridine**.

## Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **3,4-Diamino-5-nitropyridine** is not widely available, the hazards can be inferred from related aminonitropyridines and diaminopyridines. These compounds are generally considered hazardous.<sup>[12][13][14]</sup>

Table 3: Recommended Safety and Handling Protocols

Category	Recommendation
Hazard Statements	Likely to be harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. [13][14]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields or goggles).[12][13]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[15]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents and strong acids.[12]
First Aid	If Inhaled: Move to fresh air. In case of skin contact: Wash off immediately with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If swallowed: Rinse mouth and seek immediate medical attention.[12]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

## Conclusion

**3,4-Diamino-5-nitropyridine** is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties remains limited, a comprehensive profile can be constructed through comparative analysis with related aminonitropyridine structures. Its key features—a high melting point, moderate polar solubility, and characteristic spectroscopic signatures—are



predictable based on its functional groups. The compound's true strength lies in its synthetic versatility, offering multiple reactive sites for the construction of complex, fused heterocyclic systems. Proper adherence to safety protocols, inferred from analogous compounds, is essential when handling this potent chemical intermediate. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize **3,4-Diamino-5-nitropyridine** in their development programs.

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